molecular formula C7H10ClN5O B1315771 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine CAS No. 114209-49-3

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

Cat. No. B1315771
M. Wt: 215.64 g/mol
InChI Key: IVJTYIASKMMHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (CMT) is an organic compound that belongs to the triazine family of compounds and is a common building block for many synthetic organic compounds. It is a versatile reagent and is used in a variety of synthetic and analytical applications. CMT is a white, crystalline powder and is soluble in water, alcohol, and other polar solvents. It has a melting point of 140-142°C and a boiling point of 216-218°C.

Scientific Research Applications

Synthesis and Biological Activity

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine is utilized in the synthesis of various triazine derivatives. These compounds have been studied for their antibacterial, antifungal, and antitubercular activities. For example, Patel et al. (2003) synthesized 2-[4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamino]-4-(morpholino)-6-chloro-s-triazine, demonstrating its biological activity (Patel, Desai, Desai, & Chikhalia, 2003).

Microwave Irradiation Synthesis

Dolzhenko et al. (2021) developed a one-pot, microwave-irradiated synthesis method for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including derivatives with 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine. This method is efficient for synthesizing diverse compounds, some showing antileukemic activity (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).

X-ray Crystallography

Yi‐Ping Jiang et al. (2007) synthesized a compound involving 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine and analyzed its structure using X-ray crystallography. They observed specific hydrogen bonding patterns and the chair conformation of the morpholine ring (Jiang, Qiu, Wang, & Wang, 2007).

Fluorescent Brightening Agents

Modi (1993) explored the use of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine derivatives as fluorescent brightening agents on cotton and nylon fibers. These compounds significantly improved the brightness and aesthetic appeal of the textiles (Modi, 1993).

Antibacterial Studies

Amit C. Patel et al. (2010) synthesized novel 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles containing a 1,3,5-s-triazine moiety. This moiety, which includes the 4-Chloro-6-(4-morpholinyl) variant, showed considerable antibacterial activity against various microorganisms (Patel, Mahajan, & Chikhalia, 2010).

properties

IUPAC Name

4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJTYIASKMMHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

CAS RN

114209-49-3
Record name 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.